6-Ethoxy-5-ethyl-4-methoxybenzofuran
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Overview
Description
6-Ethoxy-5-ethyl-4-methoxybenzofuran is a benzofuran derivative with the molecular formula C13H16O3. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 6-Ethoxy-5-ethyl-4-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Ethoxy-5-ethyl-4-methoxybenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Ethoxy-5-ethyl-4-methoxybenzofuran has several scientific research applications. In medicinal chemistry, it is investigated for its potential as an anti-tumor and antibacterial agent . Additionally, its anti-oxidative properties make it a candidate for research in the field of anti-aging and neuroprotection. In the pharmaceutical industry, it is explored for its potential use in drug development .
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-ethyl-4-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Ethoxy-5-ethyl-4-methoxybenzofuran can be compared with other benzofuran derivatives such as 6-Methoxybenzofuran and benzothiophene derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance, 6-Methoxybenzofuran is known for its potential in treating osteoporosis by promoting bone formation
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
6-ethoxy-5-ethyl-4-methoxy-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-4-9-11(15-5-2)8-12-10(6-7-16-12)13(9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
KTVJTJUFBBTKSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1OC)C=CO2)OCC |
Origin of Product |
United States |
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